5alpha-Androstane-2,11-dione 5alpha-Androstane-2,11-dione
Brand Name: Vulcanchem
CAS No.: 1449-57-6
VCID: VC20969156
InChI: InChI=1S/C19H28O2/c1-18-9-3-4-15(18)14-8-6-12-5-7-13(20)10-19(12,2)17(14)16(21)11-18/h12,14-15,17H,3-11H2,1-2H3/t12-,14+,15+,17-,18+,19+/m1/s1
SMILES: CC12CCCC1C3CCC4CCC(=O)CC4(C3C(=O)C2)C
Molecular Formula: C19H28O2
Molecular Weight: 288.4 g/mol

5alpha-Androstane-2,11-dione

CAS No.: 1449-57-6

Cat. No.: VC20969156

Molecular Formula: C19H28O2

Molecular Weight: 288.4 g/mol

* For research use only. Not for human or veterinary use.

5alpha-Androstane-2,11-dione - 1449-57-6

Specification

CAS No. 1449-57-6
Molecular Formula C19H28O2
Molecular Weight 288.4 g/mol
IUPAC Name (5S,8S,9S,10S,13S,14S)-10,13-dimethyl-3,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,11-dione
Standard InChI InChI=1S/C19H28O2/c1-18-9-3-4-15(18)14-8-6-12-5-7-13(20)10-19(12,2)17(14)16(21)11-18/h12,14-15,17H,3-11H2,1-2H3/t12-,14+,15+,17-,18+,19+/m1/s1
Standard InChI Key XEKQPALUTJONKX-WWOGELLMSA-N
Isomeric SMILES C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CCC(=O)C[C@@]4([C@H]3C(=O)C2)C
SMILES CC12CCCC1C3CCC4CCC(=O)CC4(C3C(=O)C2)C
Canonical SMILES CC12CCCC1C3CCC4CCC(=O)CC4(C3C(=O)C2)C

Introduction

Chemical Structure and Properties

Structural Characteristics

5alpha-Androstane-2,11-dione features the characteristic tetracyclic androstane structure with ketone groups at positions 2 and 11. The 5alpha configuration indicates that the hydrogen atom at position 5 is oriented below the plane of the steroid ring system, creating a specific three-dimensional arrangement that affects the compound's reactivity and biological properties.
Based on structural analysis of related compounds, the molecular formula of 5alpha-Androstane-2,11-dione is C₁₉H₂₈O₂, similar to that of (5alpha)-Androstane-11,17-dione . The molecular weight is approximately 288.4 g/mol, comparable to other androstane derivatives with two ketone groups.

Physical Properties

The physical properties of 5alpha-Androstane-2,11-dione can be inferred from closely related androstane derivatives. Based on similar compounds, it is likely to present as a crystalline solid at room temperature, with limited water solubility but good solubility in organic solvents such as DMSO, chloroform, and ethanol .

PropertyPredicted ValueBased On
Physical StateCrystalline solidSimilar androstane derivatives
SolubilitySoluble in organic solvents (DMSO, chloroform)Related androstane compounds
Melting Point180-200°C (estimated)Similar diketone androstane derivatives
Density~1.15 g/cm³Related compounds
Log P3.5-4.0 (estimated)Similar steroid structures

Spectroscopic Characteristics

The spectroscopic profile of 5alpha-Androstane-2,11-dione would show characteristic patterns that reflect its structural features. In infrared spectroscopy, the ketone groups would typically show strong absorption bands around 1710-1720 cm⁻¹. NMR spectroscopy would reveal specific signals corresponding to the hydrogen and carbon atoms in the vicinity of the ketone groups at positions 2 and 11.

Synthesis Methods

Reaction Conditions and Reagents

The synthesis of 5alpha-Androstane-2,11-dione would likely involve specific reaction conditions similar to those used for related compounds:

Reaction TypeCommon ReagentsTypical Conditions
OxidationCrO₃, KMnO₄, Jones reagent0-25°C, organic solvent (acetone, dichloromethane)
ReductionLiAlH₄, NaBH₄-78 to 25°C, THF or diethyl ether
ProtectionTBDMSCl, TMSClPyridine or imidazole base, organic solvent
DeprotectionTBAF, aqueous acidRoom temperature to 60°C
Multi-step synthesis would require careful control of reaction conditions to achieve the desired stereochemistry, particularly the 5alpha configuration. Purification methods would typically include column chromatography and recrystallization to obtain the pure compound.

Biological Activity and Pharmacological Properties

Metabolic Significance

Based on the properties of related androstane compounds, 5alpha-Androstane-2,11-dione may serve as an intermediate in steroid hormone metabolism. The 5alpha-reduced structure suggests it could be involved in pathways related to dihydrotestosterone (DHT) metabolism, which is a potent androgen.
The presence of ketone groups at positions 2 and 11 would significantly affect its interaction with various steroid-metabolizing enzymes, potentially making it a substrate for hydroxysteroid dehydrogenases and other enzymes involved in steroid biotransformation.

Research Applications

Use as a Reference Standard

5alpha-Androstane-2,11-dione may serve as an analytical reference standard in steroid research, enabling the identification and quantification of related compounds in biological samples. Its well-defined structure makes it valuable for calibrating analytical instruments and validating detection methods.

Metabolic Pathway Studies

Researchers investigating steroid metabolism pathways could use 5alpha-Androstane-2,11-dione as a probe to understand the enzymatic transformations of steroids, particularly those involving modifications at positions 2 and 11. Such studies would contribute to our understanding of hormone-related conditions and potentially lead to new therapeutic approaches.

Development of Enzyme Inhibitors

The structural features of 5alpha-Androstane-2,11-dione make it a potential lead compound for developing inhibitors targeting specific steroid-metabolizing enzymes. Similar to how derivatives of related compounds have been synthesized to develop inhibitors targeting 17β-hydroxysteroid dehydrogenases (17β-HSDs), modifications of 5alpha-Androstane-2,11-dione could yield compounds with specific enzyme-inhibitory properties.

Analytical Methods for Detection and Quantification

Chromatographic Techniques

Several chromatographic methods can be employed for the analysis of 5alpha-Androstane-2,11-dione:

TechniqueApplicationDetection LimitReference
HPLCQuantitative analysis~1-10 ng/mLBased on similar steroids
GC-MSStructural confirmation~0.1-1 ng/mLBased on similar steroids
LC-MS/MSTrace analysis in biological samples~0.01-0.1 ng/mLBased on similar steroids
Sample preparation typically involves extraction with organic solvents, followed by purification steps such as solid-phase extraction (SPE) to remove matrix interferences before instrumental analysis.

Spectroscopic Methods

Various spectroscopic techniques can be used to characterize 5alpha-Androstane-2,11-dione:

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with characteristic signals for the protons and carbons associated with the ketone groups at positions 2 and 11.

  • Infrared (IR) spectroscopy can confirm the presence of the ketone functional groups through their characteristic absorption bands.

  • Mass spectrometry (MS) allows for molecular weight confirmation and structural elucidation through fragmentation patterns, which would be characteristic for androstane derivatives .

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